An In-depth Technical Guide to the Synthesis and Purification of Boc-Dap(Z)-OL
An In-depth Technical Guide to the Synthesis and Purification of Boc-Dap(Z)-OL
This guide provides a comprehensive technical overview of the synthesis and purification of (S)-tert-butyl (1-hydroxy-3-(((benzyloxy)carbonyl)amino)propan-2-yl)carbamate, commonly referred to as Boc-Dap(Z)-OL. This valuable chiral building block, featuring orthogonal Boc and Z protecting groups, is of significant interest to researchers and professionals in peptide synthesis and drug development. Its unique structure allows for selective deprotection and further functionalization at either the amino or hydroxyl terminus, making it a versatile intermediate in the construction of complex peptides and therapeutic molecules.
Introduction to Boc-Dap(Z)-OL: A Versatile Synthetic Intermediate
Boc-Dap(Z)-OL is a derivative of L-2,3-diaminopropionic acid, a non-proteinogenic amino acid. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the β-amino group is shielded by the hydrogenolysis-labile benzyloxycarbonyl (Z) group. This orthogonal protection scheme is a cornerstone of modern peptide chemistry, enabling the selective removal of one protecting group in the presence of the other, thus allowing for precise and controlled modifications at different positions of the molecule.[1][2][3][4] The primary alcohol functionality of Boc-Dap(Z)-OL further extends its utility as a precursor for various chemical transformations.
This guide will delve into a reliable and efficient method for the synthesis of Boc-Dap(Z)-OL via the reduction of its corresponding carboxylic acid, Boc-Dap(Z)-OH. We will explore the mechanistic rationale behind the chosen synthetic strategy and provide a detailed, step-by-step protocol for both the synthesis and subsequent purification.
Synthesis of Boc-Dap(Z)-OL: A Chemoselective Reduction Approach
The synthesis of Boc-Dap(Z)-OL is achieved through the reduction of the carboxylic acid moiety of Boc-Dap(Z)-OH. A highly effective and chemoselective method for this transformation is the mixed anhydride reduction. This technique involves the activation of the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). The resulting mixed anhydride is then reduced in situ by a mild reducing agent, typically sodium borohydride (NaBH₄).[5][6][7][8]
The key advantage of this method lies in its ability to selectively reduce the carboxylic acid without affecting the carbamate protecting groups (Boc and Z), which are stable under these reaction conditions. The reaction is typically carried out at low temperatures to minimize side reactions and preserve the stereochemical integrity of the chiral center.
Physicochemical Properties of the Starting Material and Product
| Property | Boc-Dap(Z)-OH (Starting Material) | Boc-Dap(Z)-OL (Product) | References |
| CAS Number | 65710-57-8 | 721927-81-7 | [9][10] |
| Molecular Formula | C₁₆H₂₂N₂O₆ | C₁₆H₂₄N₂O₅ | [9][10] |
| Molecular Weight | 338.36 g/mol | 324.37 g/mol | [9][10] |
| Appearance | White to off-white solid | Expected to be a white solid or viscous oil | |
| Purity | ≥98.0% (HPLC) | ≥95% (typical) |
Experimental Protocol: Mixed Anhydride Reduction
This protocol is a representative method adapted from established procedures for the chemoselective reduction of N-protected amino acids.[5][6][7][8]
Materials and Reagents:
-
Boc-Dap(Z)-OH
-
Anhydrous Tetrahydrofuran (THF)
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Boc-Dap(Z)-OH (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath or a cryocooler).
-
Activation: To the cold, stirred solution, add N-methylmorpholine (1.1 eq) dropwise, ensuring the temperature remains at -15 °C. Following the addition of NMM, add isobutyl chloroformate (1.1 eq) dropwise. Stir the reaction mixture at -15 °C for 15-20 minutes to allow for the formation of the mixed anhydride.
-
Reduction: In a separate flask, prepare a suspension of sodium borohydride (2.0-3.0 eq) in anhydrous THF. Cool this suspension to -15 °C. To the mixed anhydride solution, add the cold NaBH₄ suspension portion-wise, maintaining the reaction temperature at -15 °C. After the addition is complete, add methanol (2.0-3.0 eq) dropwise to the reaction mixture. The addition of methanol facilitates the reduction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol 95:5 or ethyl acetate:hexanes 1:1). The reaction is typically complete within 30-60 minutes after the addition of methanol.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl while maintaining the temperature below 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. To the aqueous residue, add ethyl acetate to extract the product. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Dap(Z)-OL.
Purification of Boc-Dap(Z)-OL
The crude Boc-Dap(Z)-OL, which may be a white solid or a viscous oil, can be purified by either column chromatography or recrystallization to achieve high purity.
Purification by Column Chromatography
Silica gel column chromatography is a highly effective method for purifying protected amino alcohols.
Procedure:
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent such as hexanes.
-
Sample Loading: Dissolve the crude Boc-Dap(Z)-OL in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of dichloromethane and methanol or ethyl acetate and hexanes. The optimal solvent ratio should be determined by TLC analysis of the crude product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified Boc-Dap(Z)-OL.
Purification by Recrystallization
If the crude product is a solid, recrystallization can be an efficient purification method.
Procedure:
-
Solvent Selection: Dissolve the crude Boc-Dap(Z)-OL in a minimal amount of a hot solvent in which it is soluble. Suitable solvent systems for Boc-protected compounds often include ethyl acetate/hexanes or acetone/water.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce the formation of crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain pure Boc-Dap(Z)-OL.
Characterization
The structure and purity of the synthesized Boc-Dap(Z)-OL should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., O-H, N-H, C=O).
Conclusion
The synthesis of Boc-Dap(Z)-OL via a mixed anhydride reduction of Boc-Dap(Z)-OH is a robust and chemoselective method that provides access to this valuable and versatile building block for peptide and medicinal chemistry. The orthogonal Boc and Z protecting groups, combined with the primary alcohol functionality, offer a wide range of possibilities for the synthesis of complex and biologically active molecules. The purification methods outlined in this guide, particularly column chromatography, are effective in obtaining high-purity Boc-Dap(Z)-OL, which is essential for its successful application in subsequent synthetic steps.
References
Click to expand
-
A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate. (2015). PMC. Retrieved January 24, 2026, from [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2014). SciRP.org. Retrieved January 24, 2026, from [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
-
Reactions for optimization studies. Reagents and Conditions i) N-methyl morpholine and isobutyl chloroformate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. (n.d.). Boc-Dap-OH. Retrieved January 24, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride [scirp.org]
- 7. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BOC-DAP(Z)-OH(65710-57-8) 1H NMR spectrum [chemicalbook.com]
- 10. Boc-Dap(Z)-OL synthesis - chemicalbook [chemicalbook.com]

